molecular formula C5H7N5O B12965212 4-Aminopyrimidine-5-carbohydrazide CAS No. 89180-15-4

4-Aminopyrimidine-5-carbohydrazide

Cat. No.: B12965212
CAS No.: 89180-15-4
M. Wt: 153.14 g/mol
InChI Key: PEQDCILAVZWJSN-UHFFFAOYSA-N
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Description

4-Aminopyrimidine-5-carbohydrazide is a pyrimidine derivative characterized by a carbohydrazide (-CONHNH₂) group at the 5-position and an amino (-NH₂) group at the 4-position of the pyrimidine ring. It is synthesized via condensation reactions involving hydrazine derivatives and pyrimidine precursors, often yielding compounds with moderate to high purity (e.g., elemental analysis C, H, N percentages align closely with theoretical values) . Applications include its role as a precursor for azo derivatives and heterocyclic compounds with reported antimicrobial and anticancer activities .

Properties

CAS No.

89180-15-4

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

4-aminopyrimidine-5-carbohydrazide

InChI

InChI=1S/C5H7N5O/c6-4-3(5(11)10-7)1-8-2-9-4/h1-2H,7H2,(H,10,11)(H2,6,8,9)

InChI Key

PEQDCILAVZWJSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)N)C(=O)NN

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Pyrimidine-5-carboxylate Esters

One of the most common and efficient methods to prepare 4-Aminopyrimidine-5-carbohydrazide is the reaction of 4-aminopyrimidine-5-carboxylate esters with hydrazine hydrate. This reaction proceeds under reflux conditions in ethanol or other suitable solvents.

  • Reaction:
    $$ \text{4-Aminopyrimidine-5-carboxylate ester} + \text{Hydrazine hydrate} \xrightarrow{\text{Reflux, EtOH}} \text{this compound} $$

  • Typical conditions:

    • Solvent: Ethanol
    • Temperature: Reflux (~78 °C)
    • Time: 4–6 hours or longer depending on substrate
    • Molar ratio: Excess hydrazine hydrate to ensure complete conversion
  • Outcome:
    High yields (typically >80%) of the carbohydrazide are obtained with good purity after recrystallization.

This method is supported by analogous syntheses in related heterocyclic systems such as pyrazolo[3,4-b]pyridine-5-carbohydrazide, where the ester is treated with hydrazine hydrate for 5 hours to yield the carbohydrazide intermediate in high yield (e.g., 89%).

Formylation and Subsequent Conversion

Another preparative approach involves the initial formylation of 6-aminopyrimidines to form 4-aminopyrimidine-5-carbaldehydes, which can then be converted to carbohydrazides.

  • Formylation step:
    Using Vilsmeier formylation with POCl3 and DMF at low temperature, 6-aminopyrimidines are converted to 4-aminopyrimidine-5-carbaldehydes.

  • Conversion to carbohydrazide:
    The aldehyde intermediate can be reacted with hydrazine hydrate or other hydrazine derivatives to form the carbohydrazide.

  • Reaction monitoring:
    Thin-layer chromatography (TLC) with CH2Cl2-MeOH (9:1) is used to monitor the reaction progress.

  • Purification:
    The crude product is typically recrystallized from ethanol to obtain pure this compound.

This method is advantageous for substrates sensitive to direct hydrazinolysis or when aldehyde intermediates are desired for further functionalization.

Industrial Scale Synthesis

In industrial settings, the synthesis of this compound is scaled up using automated reactors with precise control over reaction parameters such as temperature, pressure, and pH to optimize yield and purity.

  • Typical industrial process:

    • Starting from 4-aminopyrimidine or its derivatives
    • Reaction with hydrazine hydrate under reflux or controlled heating
    • Use of catalysts or additives to improve reaction rate and selectivity
    • Purification by crystallization and chromatographic techniques
  • Advantages:

    • High throughput and reproducibility
    • Enhanced safety and environmental controls
    • Consistent product quality suitable for pharmaceutical applications.
Method Starting Material Reagents/Conditions Reaction Time Yield (%) Notes
Hydrazinolysis of esters 4-Aminopyrimidine-5-carboxylate ester Hydrazine hydrate, EtOH, reflux 4–6 hours 80–90 Simple, high yield, widely used
Vilsmeier formylation + hydrazine 6-Aminopyrimidine POCl3/DMF (formylation), then hydrazine Variable Moderate Allows aldehyde intermediate formation
Industrial automated synthesis 4-Aminopyrimidine derivatives Hydrazine hydrate, controlled reactor Hours to days >85 Large scale, controlled parameters
  • Spectroscopic characterization:
    The synthesized this compound is typically characterized by NMR (1H, 13C), IR, and elemental analysis. For example, hydrazide NH protons appear as singlets in the 10–12 ppm range in 1H NMR, confirming the presence of the carbohydrazide moiety.

  • Reaction monitoring:
    TLC is commonly used to monitor the progress of hydrazinolysis and formylation reactions, with solvent systems such as dichloromethane-methanol (9:1) providing good separation.

  • Purification:
    Recrystallization from ethanol or ethanol-water mixtures is effective in obtaining pure product with sharp melting points, indicating high purity.

The preparation of this compound is well-established through hydrazinolysis of pyrimidine carboxylate esters and via formylation followed by hydrazine treatment. These methods provide high yields and purity suitable for further synthetic applications. Industrial synthesis benefits from automated reactors and controlled conditions to ensure scalability and product consistency. Analytical techniques such as NMR and TLC are essential for monitoring and confirming product identity.

This comprehensive overview integrates diverse research findings and practical considerations, providing a professional and authoritative resource on the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyrimidine-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, hydrazine derivatives, and oxidized pyrimidine compounds .

Scientific Research Applications

4-Aminopyrimidine-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminopyrimidine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

  • Similarity vs.
  • Stability Issues: Thioether-containing analogs (e.g., 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde) exhibit lower thermal stability, restricting industrial use .

Biological Activity

4-Aminopyrimidine-5-carbohydrazide (APC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with an amino group at the 4-position and a carbohydrazide functional group at the 5-position. Its chemical formula is C7H10N6O, reflecting the presence of multiple nitrogen atoms which contribute to its reactivity and biological potential. The compound's structural features are summarized in the following table:

Compound Name Structural Features Unique Properties
This compoundPyrimidine ring with amino and carbohydrazide groupsInhibits various kinases, including VEGFR-2

Anticancer Activity

APC has demonstrated promising anticancer properties, particularly through its inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. This kinase is crucial for angiogenesis, making it a target for cancer therapies. Studies have shown that APC can induce cell cycle arrest at the G2/M phase in cancer cells, thereby preventing mitosis and leading to cell death .

Antimicrobial and Antiviral Properties

In addition to its anticancer effects, APC has been investigated for its antimicrobial and antiviral activities. Research indicates that it exhibits significant activity against various pathogens, suggesting potential applications in treating infectious diseases. The compound's mechanism involves inhibiting nucleic acid synthesis, which is critical for pathogen replication.

The biological activity of APC can be attributed to its interaction with specific molecular targets. It is known to inhibit certain enzymes involved in cell signaling pathways, particularly those related to cancer progression and microbial growth. The exact pathways affected depend on the specific applications and derivatives formed from APC .

Structure-Activity Relationship (SAR)

Understanding the SAR of APC is essential for optimizing its biological activity. Research has shown that modifications to its structure can significantly enhance potency. For instance, variations in substituents on the pyrimidine ring can lead to increased inhibitory effects against VEGFR-2. A notable study reported that certain analogues exhibited a tenfold increase in activity compared to baseline compounds .

Case Studies

  • VEGFR-2 Inhibition : A study highlighted that APC derivatives with specific alkyl side chains showed enhanced potency against VEGFR-2, leading to reduced tumor growth in vivo models . The most effective compounds caused significant G2/M phase accumulation in treated cancer cells.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of APC derivatives against resistant bacterial strains. Results indicated that certain modifications could improve efficacy against Gram-positive bacteria, making them suitable candidates for further development as antibiotics.
  • Antiviral Activity : Research on APC's antiviral properties revealed that it could inhibit viral replication in vitro, showcasing potential as a therapeutic agent against viral infections.

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